Xylose-d2

Quantitative Mass Spectrometry Isotope Dilution Carbohydrate Analysis

Xylose-d2 is a stable isotope-labeled analog of D-xylose (C₅H₈D₂O₅, MW 152.14), specifically deuterated for precise analytical discrimination in mass spectrometry. With 98 atom % D enrichment, it provides a +2 Da mass shift that places the internal standard signal at m/z channels where endogenous xylose background is <0.02%, enabling linear calibration across 50–1500 ng/mL in LC-MS/MS. This compound is the definitive internal standard for the xylose absorption test and resolves deuterium-specific kinetic isotope effects (kcat,H/kcat,D >1) in xylose isomerase mechanistic studies—capabilities unmatched by unlabeled or ¹³C-labeled alternatives. For quantitative accuracy in clinical diagnostics, metabolic flux analysis, and industrial enzymology, Xylose-d2 is the analytically superior choice.

Molecular Formula C5H10O5
Molecular Weight 152.14 g/mol
Cat. No. B15142165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose-d2
Molecular FormulaC5H10O5
Molecular Weight152.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i2D2
InChIKeyPYMYPHUHKUWMLA-RFTGFFLTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylose-d2: Deuterated Xylose for Stable Isotope Tracer and Internal Standard Applications


Xylose-d2 is a stable isotope-labeled analog of D-xylose, wherein two hydrogen atoms are replaced by deuterium atoms, resulting in a molecular formula of C5H8D2O5 and a molecular weight of 152.14 g/mol . As a deuterated monosaccharide of the aldopentose class, Xylose-d2 retains the identical structural framework and chemical reactivity of unlabeled D-xylose (CAS 58-86-6), with the deuterium substitution conferring a nominal mass difference that enables precise analytical discrimination in mass spectrometry-based workflows . This compound is primarily employed as a stable isotope-labeled internal standard for quantitative LC-MS and GC-MS analysis, as well as a metabolic tracer for investigating pentose utilization pathways, fermentation processes, and intestinal absorption diagnostics .

Why Unlabeled Xylose or Alternative Isotopic Analogs Cannot Substitute for Xylose-d2


In quantitative mass spectrometry and metabolic flux analysis, generic substitution of Xylose-d2 with unlabeled xylose (CAS 58-86-6) or alternative isotopic analogs (e.g., 13C-labeled xylose) introduces distinct analytical liabilities that compromise experimental validity. Unlabeled xylose provides no mass offset relative to endogenous analyte, rendering it unsuitable for isotope dilution mass spectrometry and precluding accurate correction for matrix effects, ion suppression, or extraction recovery variability . While 13C-labeled xylose analogs (e.g., D-Xylose-1-13C or D-Xylose-U-13C5) offer mass differentiation, they differ fundamentally from deuterated analogs in chromatographic retention behavior due to deuterium-specific isotopic effects on hydrophobicity and polarizability, which can alter co-elution patterns with the target analyte and diminish the internal standard's capacity to compensate for matrix-induced signal suppression . Furthermore, deuterium substitution at specific positions—particularly at the C-2 position involved in the hydride transfer step of xylose isomerase-catalyzed reactions—produces measurable kinetic isotope effects that 13C-labeled analogs do not recapitulate, directly impacting the interpretation of enzymatic flux measurements .

Xylose-d2 Quantitative Differentiation Evidence vs. Unlabeled Xylose and Alternative Isotopic Analogs


Isotopic Enrichment of Xylose-d2 at 98 atom % D Provides ≥3 Da Mass Shift for Unambiguous MS Discrimination

Xylose-d2 (dideuterated, C5H8D2O5, MW 152.15) achieves an isotopic enrichment specification of 98 atom % D, which corresponds to a nominal mass shift of +2 Da relative to unlabeled xylose (MW 150.13), with the primary M+2 isotopologue exhibiting a theoretical relative abundance of approximately 0.02% in natural-abundance xylose . In contrast, unlabeled xylose (CAS 58-86-6) contains only 0.0156% natural abundance deuterium (equivalent to 156 ppm D), providing negligible signal at the M+2 channel and rendering it completely unsuitable for isotope dilution mass spectrometry workflows . The 98 atom % D enrichment threshold ensures that the Xylose-d2 internal standard signal appears at m/z channels where endogenous analyte background contribution is <0.02%, enabling accurate peak integration and calibration across typical analytical concentration ranges of 50–1500 ng/mL .

Quantitative Mass Spectrometry Isotope Dilution Carbohydrate Analysis

Deuterated Xylose Exhibits Altered Enzyme Kinetics with Xylose Isomerase: Direct Comparative kcat/Km Measurements

In a systematic head-to-head study of wild-type D-xylose isomerase from Actinoplanes missouriensis, deuterated xylose substrate ([2-2H]xylose, deuterated at the C-2 position) exhibited a measurable kinetic isotope effect (KIE) on the hydride transfer step, with the deuterated substrate showing altered catalytic efficiency (kcat/Km) relative to the non-deuterated substrate . The study quantified kinetic parameters of deuterated and non-deuterated substrates under identical assay conditions (pH, metal-ion concentration, temperature), with the deuterium substitution at the C-2 position—the site of hydride abstraction during isomerization to xylulose—resulting in a primary kinetic isotope effect (kcat,H/kcat,D) > 1, consistent with rate-limiting C-H bond cleavage in the enzymatic mechanism . Unlabeled xylose (CAS 58-86-6) lacks this differential kinetic signature, and 13C-labeled xylose analogs do not exhibit carbon-13 kinetic isotope effects of comparable magnitude under standard assay conditions, making Xylose-d2 uniquely suited for probing the hydride transfer step of xylose isomerase catalysis .

Enzyme Kinetics Metabolic Flux Analysis Xylose Isomerase

Deuterium-Specific Chromatographic Isotope Effects Differentiate Xylose-d2 from 13C-Labeled Xylose Analogs

Deuterated internal standards often exhibit chromatographic H/D isotope effects (hdIEC) that cause them to elute at retention times measurably different from their protiated (unlabeled) target analytes, a phenomenon not observed with 13C- or 15N-labeled stable isotope-labeled internal standards (SIL-IS) . The chromatographic H/D isotope effect (hdIEC), calculated as tR(H)/tR(D) where tR is retention time, results from differences in hydrophobicity and polarizability between C-H and C-D bonds, with reported hdIEC values for small organic molecules typically ranging from 1.01 to 1.05 . While 13C-labeled xylose (e.g., D-Xylose-1-13C, D-Xylose-U-13C5) exhibits negligible chromatographic isotope effects and co-elutes exactly with unlabeled xylose, Xylose-d2's deuterium-induced retention time shift may compromise co-elution with the target analyte, thereby reducing the internal standard's capacity to compensate for matrix-induced ion suppression—a critical consideration for method validation under ICH M10 and FDA bioanalytical guidance . Systematic comparative studies of deuterated (2H) versus non-deuterated (13C and 15N) SIL-IS in LC-ESI-MS-MS assays confirm that deuterated internal standards demonstrate distinct chromatographic behavior that must be empirically validated for each specific analyte-matrix combination .

HPLC Method Development Isotopologue Separation Internal Standard Validation

Xylose-d2 Purity Specification of ≥98% by CP and 98 atom % D Meets Regulatory-Grade Internal Standard Requirements

Xylose-d2 is commercially available with a dual purity specification: chemical purity ≥98% by CP (chromatographic purity) and isotopic enrichment 98 atom % D, as documented in vendor Certificate of Analysis documentation . In contrast, unlabeled D-xylose analytical standards (e.g., Merck Millipore, TCI Chemicals) are specified solely for chemical purity (≥98.0% by HPLC area% or IR identity confirmation) without isotopic enrichment metrics . Alternative 13C-labeled xylose analogs (e.g., D-Xylose-U-13C5, 99 atom % 13C; D-Xylose-1-13C, 99 atom % 13C) achieve comparable isotopic enrichment thresholds but are specified at 98% chemical purity . The 98 atom % D enrichment specification for Xylose-d2 ensures that the internal standard signal at the M+2 channel contains minimal contribution from incompletely deuterated species (≤2% M+1 or M species), reducing the need for complex isotopic correction algorithms during quantitative data processing and meeting the ≥95% isotopic purity threshold typically required for regulated bioanalytical method validation under FDA and EMA guidance .

Method Validation Quality Control Regulatory Compliance

Optimal Research and Industrial Applications for Xylose-d2 Based on Quantitative Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis of Xylose in Plasma and Urine for Intestinal Absorption Diagnostics

Xylose-d2 is ideally deployed as a stable isotope-labeled internal standard for the absolute quantification of D-xylose in biological matrices (plasma, urine) using LC-MS/MS with isotope dilution mass spectrometry. The 98 atom % D enrichment provides a +2 Da mass shift that places the internal standard signal at m/z channels where endogenous xylose background is <0.02%, enabling linear calibration across 50–1500 ng/mL concentration ranges without isobaric interference . This application directly supports clinical diagnostic testing for small intestinal malabsorption (xylose absorption test), where accurate plasma or urinary xylose quantification is the primary diagnostic endpoint, and regulatory-grade method validation requires demonstrated internal standard performance .

Enzymatic Mechanistic Studies of Xylose Isomerase Catalysis Using Primary Deuterium Kinetic Isotope Effects

Xylose-d2 deuterated at the C-2 position enables direct measurement of primary deuterium kinetic isotope effects (kcat,H/kcat,D > 1) on the hydride transfer step of D-xylose isomerase catalysis, as established by head-to-head comparative kinetic analysis with non-deuterated xylose substrate under identical assay conditions . This differential kinetic signature, which 13C-labeled xylose analogs do not exhibit, makes Xylose-d2 uniquely valuable for enzymology research probing the rate-limiting chemical step, transition-state structure, and catalytic mechanism of xylose isomerase—a biocatalyst of industrial importance for high-fructose corn syrup production and lignocellulosic biomass conversion .

Metabolic Flux Analysis of Pentose Utilization Pathways in Fermentation and Biofuel Research

Xylose-d2 serves as a deuterium-labeled metabolic tracer for tracking xylose catabolism through the pentose phosphate pathway and fermentative routes to ethanol or xylitol. The deuterium label at specific carbon positions enables mass spectrometric tracing of hydrogen atom transfer during enzymatic conversions, providing complementary information to 13C metabolic flux analysis (13C-MFA) that is especially valuable for resolving hydride transfer steps and redox cofactor utilization in engineered Saccharomyces cerevisiae and other industrial fermentation strains . The ability to distinguish between deuterated and protiated isotopologues via LC-MS facilitates time-resolved flux measurements in complex media where multiple carbon sources are present .

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